molecular formula C17H25N3 B5508068 N,N-diisobutyl-6-methyl-4-quinazolinamine

N,N-diisobutyl-6-methyl-4-quinazolinamine

Cat. No.: B5508068
M. Wt: 271.4 g/mol
InChI Key: UUTZVVVJSHQFEP-UHFFFAOYSA-N
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Description

N,N-diisobutyl-6-methyl-4-quinazolinamine is a useful research compound. Its molecular formula is C17H25N3 and its molecular weight is 271.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.204847810 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimalarial Properties

A study discussed the synthesis of 6-[(arylamino)methyl]-2,4-quinazolinediamines, which include N,N-diisobutyl-6-methyl-4-quinazolinamine, and their potent antimalarial, antibacterial, and antitumor activities. Specifically, trimetrexate, a related compound, showed a broad spectrum of antitumor effects and underwent preclinical evaluation for cancer treatment (Elslager, Johnson, & Werbel, 1983).

Antibacterial Activity

Research on N2,N4-disubstituted quinazoline-2,4-diamines revealed their potential as antibacterial agents against multidrug-resistant Staphylococcus aureus. These compounds, which include the structure of this compound, exhibited low toxicity and effective in vivo activity, indicating their potential for developing new antibacterial treatments (Van Horn et al., 2014).

Anticancer Applications

Quinazoline derivatives, including this compound, have been recognized for their anticancer properties. These compounds inhibit various therapeutic protein targets, including EGFR, and have been the subject of several patents for cancer treatment (Ravez et al., 2015).

Inhibition of Nitric Oxide Synthase

This compound and related quinazolinamines have been studied for their ability to inhibit inducible nitric oxide synthase (i-NOS). These compounds demonstrated efficacy in animal models of inflammatory diseases, highlighting their potential therapeutic application in inflammation-related conditions (Tinker et al., 2003).

Antileishmanial Activity

A series of N2,N4-disubstituted quinazoline-2,4-diamines, including structures similar to this compound, showed significant antileishmanial activity against Leishmania species. These findings support their potential as a platform for developing new antileishmanial agents (Van Horn et al., 2014).

Biosynthesis and Bioactivity Studies

The discovery of 4-methyl-2-quinazolinamine, a compound related to this compound, from Streptomyces of TCM plant origin, was investigated for its antiproliferative bioactivity and unusual biosynthesis (Vollmar et al., 2009).

Synthesis and Applications in Catalysis

2-methyl-Quinazolinap, a new atropisomeric phosphinamine ligand for asymmetric catalysis, was synthesized, offering insights into the applications of quinazoline derivatives in chemical synthesis and catalytic processes (Lacey, McDonnell, & Guiry, 2000).

Antimalarial Drug Lead Development

The synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines, structurally related to this compound, were conducted to identify promising antimalarial drug leads, showcasing the compound's potential in treating malaria (Mizukawa et al., 2021).

Properties

IUPAC Name

6-methyl-N,N-bis(2-methylpropyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-12(2)9-20(10-13(3)4)17-15-8-14(5)6-7-16(15)18-11-19-17/h6-8,11-13H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTZVVVJSHQFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2N(CC(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.